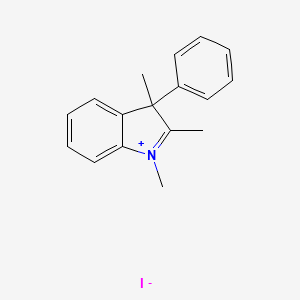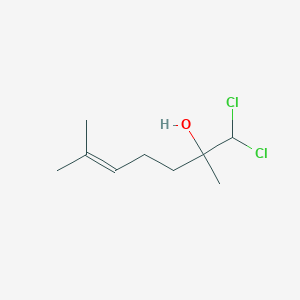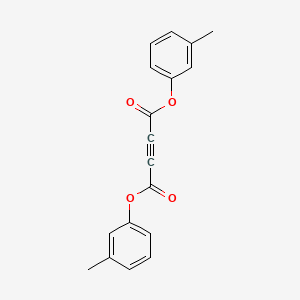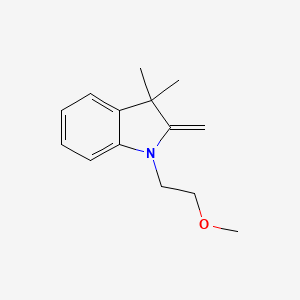![molecular formula C30H30OS3 B14654177 2,4,6-Tris[(benzylsulfanyl)methyl]phenol CAS No. 52978-68-4](/img/structure/B14654177.png)
2,4,6-Tris[(benzylsulfanyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[(benzylsulfanyl)methyl]phenol: is an aromatic organic compound characterized by the presence of three benzylsulfanyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(benzylsulfanyl)methyl]phenol typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with benzyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylsulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4,6-Tris[(benzylsulfanyl)methyl]phenol is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. Its antioxidant properties are of particular interest.
Medicine: Potential applications in medicine include its use as an antioxidant or as a building block for drug development. Its ability to undergo various chemical reactions makes it a versatile compound for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[(benzylsulfanyl)methyl]phenol involves its interaction with molecular targets through its phenolic hydroxyl group and benzylsulfanyl groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. The pathways involved may include antioxidant activity, where the compound neutralizes free radicals and prevents oxidative damage.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its steric hindrance and stability.
Uniqueness: 2,4,6-Tris[(benzylsulfanyl)methyl]phenol is unique due to the presence of benzylsulfanyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
52978-68-4 |
|---|---|
Molekularformel |
C30H30OS3 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
2,4,6-tris(benzylsulfanylmethyl)phenol |
InChI |
InChI=1S/C30H30OS3/c31-30-28(22-33-19-25-12-6-2-7-13-25)16-27(21-32-18-24-10-4-1-5-11-24)17-29(30)23-34-20-26-14-8-3-9-15-26/h1-17,31H,18-23H2 |
InChI-Schlüssel |
JAWQKZNRZPYYPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2=CC(=C(C(=C2)CSCC3=CC=CC=C3)O)CSCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


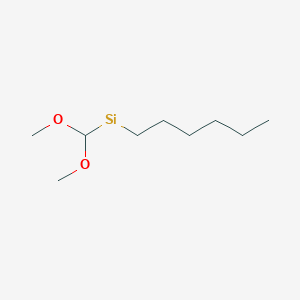

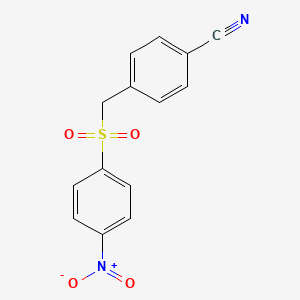
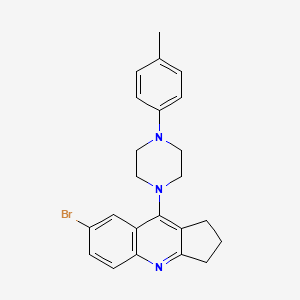
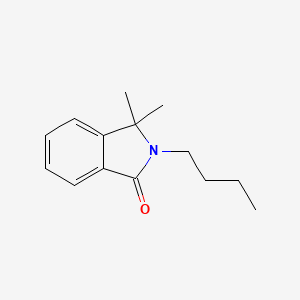

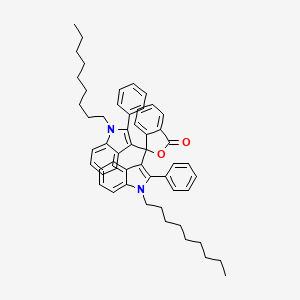
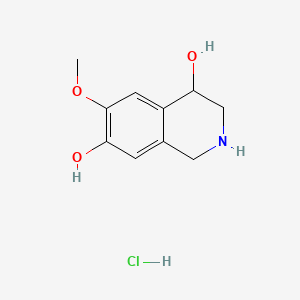
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
